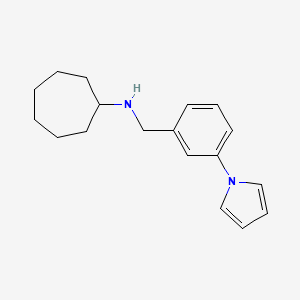![molecular formula C18H19N3O B6318028 (2-Methoxy-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95% CAS No. 179057-00-2](/img/structure/B6318028.png)
(2-Methoxy-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methoxy-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95% is a chemical compound that is used in a variety of scientific research applications. It is a white crystalline solid with a molecular weight of 310.4 g/mol and a purity of 95%. This compound has a variety of uses, ranging from biochemical and physiological effects to use in laboratory experiments.
Aplicaciones Científicas De Investigación
(2-Methoxy-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95% has a variety of scientific research applications. This compound has been used in the study of DNA-binding proteins, as well as the study of enzyme inhibition. It has also been used in the study of the biochemical and physiological effects of various compounds on cells, as well as in the study of the structure and function of proteins.
Mecanismo De Acción
The mechanism of action of (2-Methoxy-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95% is not fully understood. However, it is known that this compound binds to DNA and proteins, which can result in the inhibition of certain enzymes. In addition, this compound can interact with proteins and other molecules, resulting in changes in the structure and function of the proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2-Methoxy-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95% are not fully understood. However, this compound has been shown to inhibit the activity of certain enzymes, as well as to bind to DNA and proteins. In addition, this compound has been shown to interact with other molecules, resulting in changes in the structure and function of the proteins.
Advantages and Limitations for Laboratory Experiments
The advantages of using (2-Methoxy-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95% for laboratory experiments include its high purity and its ability to bind to DNA and proteins. In addition, this compound has been shown to interact with other molecules, resulting in changes in the structure and function of the proteins. However, the limitations of this compound include its potential to inhibit the activity of certain enzymes, as well as its potential to interact with other molecules and cause changes in the structure and function of the proteins.
Direcciones Futuras
The future directions for (2-Methoxy-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95% include further research into its biochemical and physiological effects, as well as its potential to interact with other molecules and cause changes in the structure and function of proteins. In addition, further research into its potential to inhibit the activity of certain enzymes could be beneficial. Additionally, further research into its potential uses in drug discovery and development could be beneficial. Finally, further research into its potential uses in laboratory experiments and other scientific research applications could be beneficial.
Métodos De Síntesis
The synthesis of (2-Methoxy-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95% is a multi-step process. The first step involves the reaction of 2-methoxy-benzaldehyde and ethyl 3-acetyl-2-hydroxy-2-methyl-pyrazole-4-carboxylate in the presence of sodium hydroxide to form a Schiff base intermediate. The Schiff base intermediate then undergoes an intramolecular cyclization reaction to form the desired product. The product is then purified by recrystallization to obtain the desired purity.
Propiedades
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-1-[3-(1H-pyrazol-5-yl)phenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-22-18-8-3-2-6-16(18)13-19-12-14-5-4-7-15(11-14)17-9-10-20-21-17/h2-11,19H,12-13H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRLLRAIMNUTJLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNCC2=CC(=CC=C2)C3=CC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Phenethyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6317985.png)

![Cycloheptyl-(4-[1,2,4]triazol-1-yl-benzyl)-amine, 95%](/img/structure/B6317997.png)


![3,5-Dihydro-2H-furo[3,2-c]pyridin-4-one](/img/structure/B6318011.png)
![2-[(2-Hydroxyethyl)[6-(pyridin-2-yl)-[2,2'-bipyridin]-4-yl]amino]ethan-1-ol](/img/structure/B6318015.png)


![Cycloheptyl-(4-[1,2,3]triazol-2-yl-benzyl)-amine, 95%](/img/structure/B6318040.png)